(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a furan ring, and dichlorophenyl and dimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide typically involves multiple steps, including the formation of the furan ring and the introduction of the cyano and amide groups. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Amidation Reaction: The final step involves the reaction of the intermediate compound with an amine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and amide groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but differs in structure and reactivity.
Disilanes: Organosilicon compounds with unique electronic properties, used in different contexts compared to the target compound.
Uniqueness
(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16Cl2N2O2 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-13-6-7-16(10-14(13)2)26-22(27)15(12-25)11-17-8-9-20(28-17)18-4-3-5-19(23)21(18)24/h3-11H,1-2H3,(H,26,27)/b15-11+ |
InChI Key |
QRLCKIZOPDUZEN-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N)C |
Origin of Product |
United States |
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